Acide 3-mercaptopropionique

Vue d'ensemble

Description

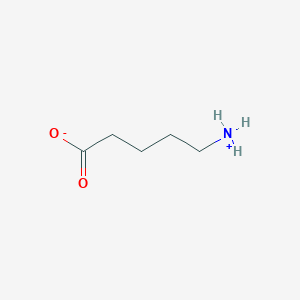

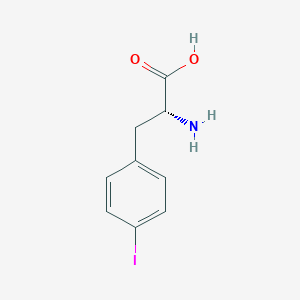

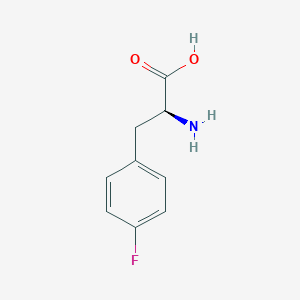

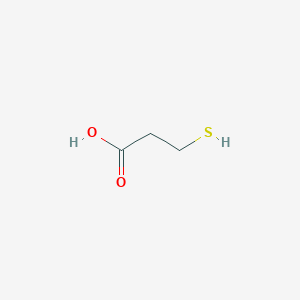

3-Mercaptopropionic acid, also known as 3-sulfanylpropanoic acid, is an organosulfur compound with the chemical formula HSCH₂CH₂CO₂H. It is a bifunctional molecule containing both carboxylic acid and thiol groups. This compound is a colorless oil and is derived from the addition of hydrogen sulfide to acrylic acid . It is widely used in various chemical reactions and industrial applications due to its unique properties.

Applications De Recherche Scientifique

3-Mercaptopropionic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

3-Mercaptopropionic acid (3-MPA) is a competitive inhibitor of glutamate decarboxylase . Glutamate decarboxylase is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2. Inhibition of this enzyme can lead to convulsant effects .

Mode of Action

3-MPA interacts with its target, glutamate decarboxylase, by competing with the natural substrate, glutamate. This inhibits the enzyme’s activity, leading to a decrease in the production of GABA, a major inhibitory neurotransmitter .

Biochemical Pathways

The inhibition of glutamate decarboxylase by 3-MPA affects the GABAergic pathway. This results in a decrease in GABA production, leading to an increase in neuronal excitability and potentially causing convulsions . Additionally, 3-MPA is part of a biosynthetic pathway in Methanocaldococcus jannaschii, a hyperthermophilic methanogen, where it may serve critical functions possibly related to cellular defense mechanisms or metabolic regulation .

Pharmacokinetics

The pharmacokinetics of 3-MPA has been studied in rats. The average brain elimination constants (K (e)) for the 50 and 100mg/kg doses were 0.060 and 0.018 min (-1), respectively. The brain area under the concentration-time curves (AUC (inf)) for the 50 and 100mg/kg doses were 353 and 2168 mg min (-1)mL (-1), respectively .

Result of Action

The primary molecular effect of 3-MPA is the inhibition of glutamate decarboxylase, leading to a decrease in GABA production. This can result in increased neuronal excitability, potentially leading to convulsions . Additionally, 3-MPA is used to prepare hydrophilic gold nanoparticles, exploiting the affinity of gold for sulfur ligands .

Action Environment

The action of 3-MPA can be influenced by environmental factors. For instance, its solubility in water can affect its distribution and availability in the body . Furthermore, its stability and efficacy can be influenced by factors such as temperature and pH.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for preparing 3-mercaptopropionic acid involves the reaction of acrylonitrile with sodium hydrosulfide to obtain 2-sodium cyanoethanethiolate. This intermediate is then neutralized with an acid to produce 3-mercaptopropionitrile. Finally, the 3-mercaptopropionitrile is refluxed with an acid and distilled under reduced pressure to yield 3-mercaptopropionic acid .

Another method involves mixing sodium acrylate with sodium hydrosulfide or sodium sulfide, followed by the addition of sodium sulfide and sulfur powder. The mixture is then crystallized and acidified to obtain a solution of 3-mercaptopropionic acid .

Industrial Production Methods

In industrial settings, the preparation of 3-mercaptopropionic acid often involves the use of inexpensive raw materials and optimized reaction conditions to achieve high yields and purity. The process typically includes steps such as crystallization, acidification, and solvent recovery to minimize waste and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-Mercaptopropionic acid undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products

Oxidation: Disulfides

Reduction: Alcohols

Substitution: Thioethers

Comparaison Avec Des Composés Similaires

Similar Compounds

- Thiolactic acid (2-mercaptopropionic acid)

- Allylglycine

Comparison

3-Mercaptopropionic acid is unique due to its bifunctional nature, containing both a carboxylic acid and a thiol group. This allows it to participate in a wider range of chemical reactions compared to similar compounds like thiolactic acid and allylglycine. Additionally, it has a higher potency and faster onset of action as a glutamate decarboxylase inhibitor compared to allylglycine .

Propriétés

IUPAC Name |

3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIDEFUBRARXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-Mercaptopropionic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026775 | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid or solid; [HSDB] Colorless liquid with a stench; mp = 17-19 deg C; [MSDSonline], Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma | |

| Record name | Propanoic acid, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

111 °C AT 15 MM HG, 110.00 to 111.00 °C. @ 15.00 mm Hg | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

93 °C | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER, ALCOHOL, BENZENE, & ETHER, Soluble, Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.218 AT 21 °C, 1.220-1.226 (20°) | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CLEAR LIQUID, AMORPHOUS CRYSTALS | |

CAS No. |

107-96-0 | |

| Record name | 3-Mercaptopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03TJ3QU9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.8 °C | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-MPA impact fatty acid metabolism?

A: 3-MPA inhibits mitochondrial long-chain acyl coenzyme A (CoA) dehydrogenase, a key enzyme in beta-oxidation, the primary pathway for fatty acid breakdown. This inhibition leads to decreased ketone body production and can cause the accumulation of triglycerides in the liver, mimicking some features of Reye's syndrome. []

Q2: What is the role of 3-MPA in the context of thiol dioxygenases?

A: 3-MPA serves as a substrate for a specific thiol dioxygenase found in Pseudomonas aeruginosa. This enzyme, initially identified as a cysteine dioxygenase homologue, exhibits a higher affinity for 3-MPA, catalyzing its conversion to 3-sulfinopropionic acid. [, ]

Q3: How does 3-MPA affect melanoma cells resistant to vemurafenib?

A: Research suggests that 3-MPA can overcome chemoresistance to vemurafenib in melanoma cells by inhibiting phosphoenolpyruvate carboxykinase 1 (PCK1). This inhibition disrupts intracellular metabolic reprogramming, leading to increased oxidative stress and sensitizing drug-resistant cells to vemurafenib's killing effect. []

Q4: What is the molecular formula and weight of 3-MPA?

A4: The molecular formula of 3-MPA is C3H6O2S, and its molecular weight is 106.14 g/mol.

Q5: How can spectroscopic techniques be used to characterize 3-MPA?

A5: Various spectroscopic methods can provide insights into the structural features of 3-MPA:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms in the molecule. [, ]

- Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]

- Mass Spectrometry (MS): Can determine the molecular weight and fragmentation pattern of 3-MPA, aiding in structural elucidation. [, ]

Q6: How does 3-MPA perform as a corrosion inhibitor?

A: 3-MPA acts as an effective corrosion inhibitor for carbon steel in CO2-aerated NaCl solutions. It predominantly affects cathodic processes, forming a protective chemisorbed film on the metal surface to suppress dissolution and hydrogen evolution reactions. []

Q7: Can 3-MPA be used in the synthesis of polymers?

A: 3-MPA can be used in the synthesis of hyperbranched polythioketals. Specifically, 2-[4-(4-mercaptobutoxy)phenoxy]-9H-fluoren-9-one, an AB2 monomer containing a 3-MPA-like moiety, undergoes polymerization in trifluoroacetic acid to yield a 100% branched polymer. []

Q8: What is the role of 3-MPA in the preparation of quantum dots (QDs)?

A: 3-MPA serves as a stabilizing ligand in the aqueous synthesis of various QDs, including CdTe, CdSe, CdS, AgInS2, and PbS. The thiol group of 3-MPA binds to the surface of the QDs, providing colloidal stability and influencing their optical properties. [, , , , , , ]

Q9: How have computational methods been used to study 3-MPA?

A: Density functional theory (DFT) calculations have been employed to investigate the interaction of 3-MPA with metal ions like Cd2+, Zn2+, and Hg2+. These studies provide insights into the structural, electronic, and energetic properties of the resulting complexes, including preferred coordination modes and the influence of solvent effects. [, ]

Q10: How do structural modifications of 3-MPA affect its interaction with thiol dioxygenases?

A: In the case of 3-mercaptopropionate dioxygenase from Pseudomonas aeruginosa, replacing the arginine residue near the active site with glutamine and the absence of a cis-peptide bond are associated with a shift in substrate preference from cysteine to 3-MPA. []

Q11: What analytical techniques are used to quantify 3-MPA?

A11: Several techniques are employed for 3-MPA analysis:

- High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of 3-MPA, often after derivatization with reagents like o-phthaldialdehyde (OPA) for enhanced detection sensitivity. [, ]

- Spectrofluorimetry: Can be used to determine 3-MPA concentrations by measuring the fluorescence intensity of its derivative formed with OPA in the presence of 3-mercaptopropionic acid. []

- Resonance Rayleigh Scattering (RRS) Spectrometry: Offers a sensitive method for 3-MPA quantification based on the enhancement of RRS signals of 3-MPA-modified CdTe quantum dots in the presence of analytes like lysozyme. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.